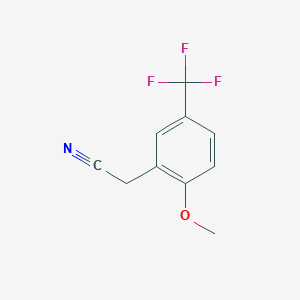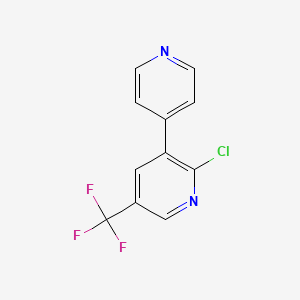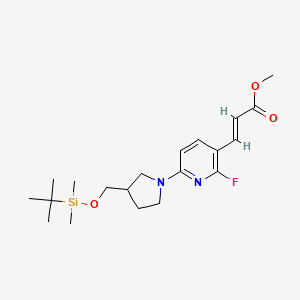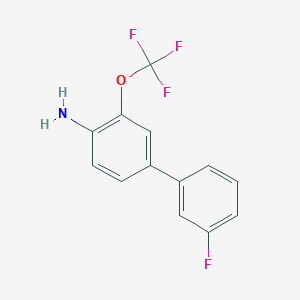![molecular formula C17H18BrNO2 B1451139 2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide CAS No. 1138442-41-7](/img/structure/B1451139.png)
2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide
Vue d'ensemble
Description
“2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide” is a biochemical compound used for proteomics research . It has a molecular weight of 348.23 and a molecular formula of C17H18BrNO2 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide” can be represented by the SMILES notation: C1=CC=C (C=C1)CCCOC2=CC=C (C=C2)NC (=O)CBr . This indicates the presence of a phenyl group, a propoxy group, and a bromoacetamide group in the molecule.Applications De Recherche Scientifique
Enantioselective Synthesis
One significant application in scientific research for compounds structurally related to 2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide is in the field of enantioselective synthesis. For instance, Lund et al. (2016) demonstrated the highly enantioselective synthesis of both enantiomers of 4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, utilizing lipase B from Candida antarctica as a catalyst, which serves as a building block for the cardioselective β-blocker atenolol (Lund, Bøckmann, & Jacobsen, 2016).
Antimicrobial Activity
Another area of research is the exploration of antimicrobial properties. Fuloria et al. (2014) synthesized derivatives of a compound similar to 2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide, which exhibited notable antimicrobial activities. This suggests potential applications of such compounds in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Pharmacological Potential
Research into pharmacological applications is also prevalent. Rani et al. (2016) synthesized acetamide derivatives for evaluation as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This highlights the potential therapeutic applications of these compounds in treating various conditions (Rani, Pal, Hegde, & Hashim, 2016).
Microwave-Assisted Synthesis
Microwave-assisted synthesis is another application, providing efficient and rapid synthesis methods for related compounds. Ghazzali et al. (2012) demonstrated the microwave-promoted condensation of N-acylisatin or N-propionylisatin with various aniline derivatives, leading to novel compounds with antimicrobial activity (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c18-13-17(20)19-15-8-10-16(11-9-15)21-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDPTHOKRYHFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



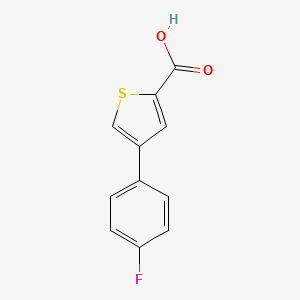
![3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1451060.png)
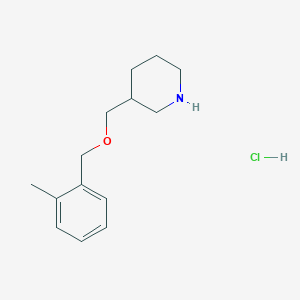
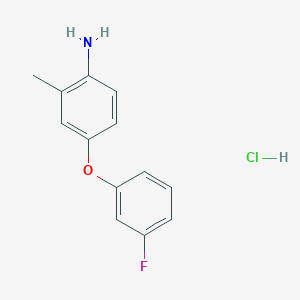
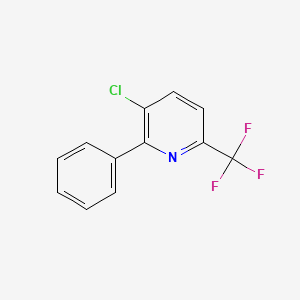
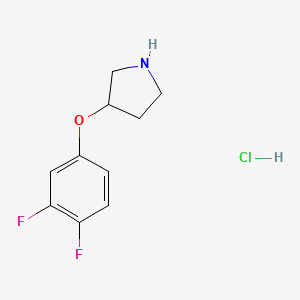
![Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1451069.png)



